

# cross-reactivity profiling of E7090 succinate against other tyrosine kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | E7090 succinate |           |
| Cat. No.:            | B3324503        | Get Quote |

# E7090 Succinate: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of **E7090 succinate**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), against other tyrosine kinases.

**E7090 succinate** (tasurgratinib) is an orally available, small-molecule inhibitor targeting FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Understanding its selectivity is crucial for predicting both its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of **E7090 succinate**'s inhibitory activity against a broad panel of tyrosine kinases, supported by experimental data and detailed methodologies.

### **Kinase Inhibition Profile of E7090 Succinate**

**E7090 succinate** demonstrates high potency against its primary targets, with IC50 values of 0.71 nM, 0.50 nM, and 1.2 nM for FGFR1, FGFR2, and FGFR3, respectively.[3] Its activity against FGFR4 is significantly lower, with an IC50 of 120 nM. A comprehensive cross-reactivity profiling against a panel of 93 human kinases revealed a high degree of selectivity.[3][4] Notably, besides the FGFR family, only three other tyrosine kinases—RET, DDR2, and FLT1—were inhibited with an IC50 value below 10 nM.[5]



The following table summarizes the inhibitory activity of **E7090 succinate** against its primary targets and selected off-targets.

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 0.71      |
| FGFR2         | 0.50      |
| FGFR3         | 1.2       |
| FGFR4         | 120       |
| RET           | <10       |
| DDR2          | <10       |
| FLT1 (VEGFR1) | <10       |

Table 1: Inhibitory Potency (IC50) of **E7090 Succinate** against selected Tyrosine Kinases. Data compiled from publicly available research.[3][5]

## **Experimental Protocols**

The determination of the kinase inhibitory activity of **E7090 succinate** was performed using a biochemical kinase inhibition assay. The following is a detailed description of the methodology employed.

### **Cell-Free Kinase Inhibition Assay**

A cell-free kinase inhibition assay was utilized to determine the half-maximal inhibitory concentration (IC50) of **E7090 succinate** against a panel of 93 human kinases. This type of assay measures the direct effect of the compound on the enzymatic activity of purified kinases.

#### Materials:

- E7090 succinate
- Purified recombinant human kinases



- ATP (Adenosine triphosphate)
- Specific peptide substrates for each kinase
- Assay buffer
- Detection reagents

#### Procedure:

- Compound Preparation: E7090 succinate was serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
- Kinase Reaction: The kinase reactions were performed in a 384-well plate format. Each well
  contained the purified kinase, the specific peptide substrate, and ATP in an appropriate
  assay buffer.
- Inhibition: E7090 succinate at various concentrations was added to the reaction wells.
   Control wells containing DMSO without the inhibitor were included to determine the 100% kinase activity.
- Incubation: The reaction plates were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.
- Detection: Following incubation, a detection reagent was added to quantify the amount of phosphorylated substrate. The specific detection method was not detailed in the available resources, but commonly used methods include radiometric assays (measuring incorporation of 32P-ATP or 33P-ATP) or fluorescence/luminescence-based assays that measure the product or ATP consumption.
- Data Analysis: The signal from each well was measured using a plate reader. The
  percentage of kinase inhibition was calculated relative to the DMSO control. The IC50 values
  were then determined by plotting the percent inhibition against the logarithm of the inhibitor
  concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the general workflow for a biochemical kinase inhibition assay.





Click to download full resolution via product page

Caption: Workflow of a typical biochemical kinase inhibition assay.

# **Signaling Pathway Context**



**E7090 succinate** primarily targets the FGFR signaling pathway. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is implicated in the development and progression of various cancers. By inhibiting FGFR1, 2, and 3, **E7090 succinate** can block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. The high selectivity of **E7090 succinate** for FGFRs over other tyrosine kinases is a desirable characteristic, as it may lead to a more favorable safety profile with fewer off-target side effects.

The following diagram illustrates the targeted FGFR signaling pathway and the point of inhibition by **E7090 succinate**.





Click to download full resolution via product page

Caption: Inhibition of the FGFR signaling pathway by **E7090 succinate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Tasurgratinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]
- To cite this document: BenchChem. [cross-reactivity profiling of E7090 succinate against other tyrosine kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324503#cross-reactivity-profiling-of-e7090-succinate-against-other-tyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com